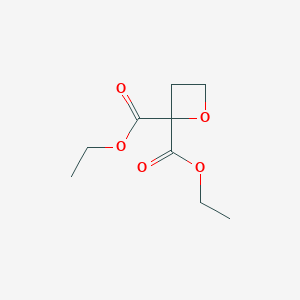
4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is an organic chemical compound with the molecular formula C8H3BrF3IO . It is used in various scientific experiments and may be used in the preparation of carbonyl-bridged bithiazole derivatives .
Synthesis Analysis
The synthesis of 4’-Bromo-2,2,2-trifluoroacetophenone can be achieved from Ethanethioic acid, 2,2,2-trifluoro-, S- (1,1-dimethylethyl) ester and 4-Bromophenylboronic acid .Molecular Structure Analysis
The molecular structure of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is represented by the InChI code: 1S/C8H3BrF3IO/c9-5-2-1-4 (3-6 (5)13)7 (14)8 (10,11)12/h1-3H .Chemical Reactions Analysis
While specific chemical reactions involving 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone are not detailed in the search results, it is known to be used in the preparation of carbonyl-bridged bithiazole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of 4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone include a molecular weight of 378.91 . It is a solid at ambient temperature .Wissenschaftliche Forschungsanwendungen
Organic Synthesis Enhancements
4'-Bromo-3'-iodo-2,2,2-trifluoroacetophenone has been pivotal in the derivatization of carboxylic acids for high-performance liquid chromatography (HPLC) analysis. The compound facilitates the preparation of carboxylic acid ester derivatives, enhancing spectrophotometric detection capabilities in HPLC. This application underscores its role in improving analytical methodologies in organic chemistry (Ingalls et al., 1984).
Advancements in Coupling Reactions
The utility of this compound extends to facilitating cross-coupling reactions, a cornerstone of organic synthesis. It has been employed in the optimization of synthesis for various compounds through metal-catalyzed cross-coupling reactions, demonstrating its role in creating complex molecular architectures with high efficiency (Ceretta et al., 2012).
Role in Stereochemical Outcomes
Research has also explored the stereochemical outcomes of reactions involving this compound, such as the McMurry coupling, which yields products with specific cis:trans ratios. This aspect is crucial for synthesizing compounds with desired stereochemical configurations, which can have significant implications in drug development and other areas of chemistry (Daik et al., 1998).
Photocleavage of DNA
In the realm of biochemistry, derivatives of this compound have been studied for their DNA cleaving activities. These studies are foundational for developing new methods for studying genetic materials and could have applications in gene therapy and molecular biology research (Wender & Jeon, 1999).
Comparative Imaging Studies
Moreover, the compound's derivatives have been synthesized for use in comparative imaging studies, integrating PET and SPECT imaging modalities. This application highlights its potential in advancing diagnostic imaging techniques, which are critical for medical research and patient care (Li et al., 2003).
Safety and Hazards
4’-Bromo-3’-iodo-2,2,2-trifluoroacetophenone is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .
Eigenschaften
IUPAC Name |
1-(4-bromo-3-iodophenyl)-2,2,2-trifluoroethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3IO/c9-5-2-1-4(3-6(5)13)7(14)8(10,11)12/h1-3H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCTKMLKQQWVWRD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)C(F)(F)F)I)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3IO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.91 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-([2,4'-bipyridin]-3-ylmethyl)-2-(benzo[d][1,3]dioxol-5-yloxy)propanamide](/img/structure/B2684456.png)
![(Z)-methyl 2-(1-(3-((3-isopropyl-4-oxo-2-thioxothiazolidin-5-ylidene)methyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)-3-oxopiperazin-2-yl)acetate](/img/structure/B2684457.png)


![2-[2-[4-(2-Fluorophenyl)-1-piperazinyl]-2-oxoethyl]-1,1-dioxo-1,2-benzothiazol-3-one](/img/structure/B2684461.png)




![N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2684468.png)
![benzyl 2-(9-(furan-2-ylmethyl)-1-methyl-2,4-dioxo-1,2,6,7,8,9-hexahydropyrimido[2,1-f]purin-3(4H)-yl)acetate](/img/structure/B2684471.png)

![3-benzyl-6-(4-nitrobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2684477.png)